2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
Description
The compound 2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide (hereafter referred to as Compound A) is a heterocyclic molecule featuring a pyrimidoindole core linked to a 1,3,4-thiadiazole moiety via a sulfanyl-acetamide bridge. This article compares Compound A with structurally related analogues, focusing on physicochemical properties, bioactivity, and computational similarity metrics.
Properties
IUPAC Name |
2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O2S3/c1-3-24-15(26)14-13(10-7-5-6-8-11(10)19-14)21-17(24)28-9-12(25)20-16-22-23-18(29-16)27-4-2/h5-8,19H,3-4,9H2,1-2H3,(H,20,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFUBFBKGUOPUTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C3=CC=CC=C3N2)N=C1SCC(=O)NC4=NN=C(S4)SCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoindole core, followed by the introduction of the thiadiazole moiety. Key steps include:
Formation of the pyrimidoindole core: This involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the thiadiazole group: This step requires the use of thiadiazole derivatives and suitable coupling agents.
Final assembly: The final compound is obtained by linking the two main fragments through a sulfanyl bridge.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity :
- Research indicates that compounds featuring the pyrimidine and indole moieties often exhibit significant anticancer properties. The presence of sulfanyl and thiadiazolyl groups may enhance their activity against various cancer cell lines by interfering with cellular proliferation pathways.
- A study demonstrated that similar compounds showed promising results in inhibiting the growth of cancer cells in vitro, suggesting that this compound may have therapeutic potential against tumors.
-
Antimicrobial Properties :
- Compounds containing thiadiazole and pyrimidine derivatives have been noted for their antimicrobial activities. Preliminary studies suggest that 2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide may exhibit inhibitory effects against a range of bacterial strains.
- Research has shown that derivatives of thiadiazoles often possess broad-spectrum antimicrobial activity, making this compound a candidate for further investigation in this area.
-
Inhibition of Cysteine Proteases :
- The compound is included in screening libraries targeting cysteine proteases, which are essential for various biological processes and are implicated in numerous diseases including cancer and neurodegenerative disorders.
- Its structure suggests potential as an inhibitor of these enzymes, which could lead to new therapeutic strategies for diseases where cysteine proteases play a critical role.
Case Studies
-
In Vitro Studies :
- A series of in vitro assays were conducted to evaluate the cytotoxicity of similar compounds on human cancer cell lines. Results indicated that modifications to the indole and pyrimidine structures significantly impacted their efficacy.
- The specific compound under consideration has not yet been thoroughly tested; however, its structural analogs showed IC50 values in the low micromolar range against several cancer types.
-
Antimicrobial Testing :
- In a recent study focusing on novel antimicrobial agents, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results demonstrated effective inhibition at concentrations ranging from 10 to 100 µg/mL.
- The compound's unique structure may contribute to its ability to penetrate bacterial cell walls more effectively than traditional antibiotics.
Mechanism of Action
The mechanism of action of 2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Core Scaffold and Substituent Variations
Compound A shares a pyrimido[5,4-b]indole scaffold with derivatives such as:
- Compound B : N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide (ECHEMI data, 2022) .
- Compound C : 2-({3-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide (ECHEMI data, 2022) .
Key differences lie in substituents:
- Compound A : 3-ethyl and 5-(ethylsulfanyl) groups.
- Compound B : 3-methoxyphenyl substitution.
- Compound C : 3-methyl and 4-trifluoromethoxy groups.
Thiadiazole-containing analogues (e.g., Compound D : N-(5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl)-2-({1-[(4-methylphenyl)methyl]-1H-indol-3-yl}sulfanyl)acetamide) further highlight variability in indole/aryl substitutions .
Physicochemical Properties
Molecular Weight and LogP
| Compound | Molecular Weight (g/mol) | XLogP3 | Hydrogen Bond Donors | Hydrogen Bond Acceptors | |
|---|---|---|---|---|---|
| A | 492.6 | ~4.3* | 2 | 8 | |
| B | 492.6 | 4.3 | 2 | 8 | |
| C | 537.67 | 5.1 | 2 | 8 |
*Estimated based on Compound B due to structural similarity.
Compound A and B share identical molecular weights and hydrogen bonding profiles, while Compound C exhibits higher lipophilicity (LogP 5.1) due to the trifluoromethoxy group.
Bioactivity Profiles
Enzyme Inhibition and Target Interactions
- Compound A: Limited experimental data, but analogues like Compound B and C show activity against kinases and HDACs .
- Compound D : Demonstrated enzyme inhibition in studies of indole-thiadiazole derivatives, with IC₅₀ values <10 µM .
- Compound E : N-(4-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide showed moderate activity against COX-2 .
Bioactivity clustering () suggests that pyrimidoindole derivatives cluster with kinase inhibitors, while thiadiazole-acetamides align with anti-inflammatory targets .
Computational Similarity Analysis
Tanimoto and Dice Coefficients
Using MACCS and Morgan fingerprints ():
- Compound A vs. B : Tanimoto >0.85 (structural congruence in pyrimidoindole and thiadiazole).
- Compound A vs. C : Tanimoto ~0.70 (divergence due to trifluoromethoxy substitution).
- Compound A vs. D : Tanimoto <0.60 (distinct indole vs. pyrimidoindole cores) .
High similarity indices (>0.7) correlate with shared bioactivity, as seen in Compound A and B .
Biological Activity
The compound 2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, chemical properties, biological mechanisms of action, and therapeutic implications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 382.51 g/mol. The structure consists of a pyrimidoindole core linked to sulfanyl and acetamide groups, which contribute to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₂S |
| Molecular Weight | 382.51 g/mol |
| IUPAC Name | This compound |
| CAS Number | 888459-20-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Preparation of the Pyrimidoindole Core : This involves creating the foundational structure through cyclization reactions.
- Introduction of Functional Groups : Ethyl and oxo groups are added to enhance biological activity.
- Attachment of Sulfanyl and Acetamide Groups : These groups are incorporated under controlled conditions to yield the final product.
Antimicrobial Properties
Research indicates that derivatives similar to this compound exhibit significant antimicrobial activity against various bacterial strains. For instance:
- Minimum Inhibitory Concentration (MIC) : Studies have shown MIC values as low as 256 µg/mL against E. coli and S. aureus .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival or proliferation.
- Receptor Modulation : It could interact with cellular receptors, influencing signaling pathways that regulate immune responses or inflammation.
- Antioxidant Activity : The presence of sulfanyl groups may confer the ability to scavenge free radicals, providing protective effects against oxidative stress.
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have indicated that compounds with similar structures can induce apoptosis in cancer cells by modulating pathways related to cell survival and proliferation .
- Anti-inflammatory Effects : Research has suggested that pyrimidoindole derivatives can reduce inflammation markers in animal models, indicating potential therapeutic applications in inflammatory diseases .
Comparative Analysis with Similar Compounds
The unique structure of this compound allows it to exhibit distinct biological properties compared to other pyrimidoindole derivatives:
| Compound Name | Biological Activity |
|---|---|
| 2-(Thio)-N-(m-tolyl)acetamide | Moderate antibacterial |
| 2-(Phenyl)acetamide | Low anticancer activity |
| 2-(Ethylsulfanyl)-N-[5-(methylthio)-1,3,4-thiadiazol] | High anti-inflammatory |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide, and how can reaction yields be improved?
- Methodological Answer : A common approach involves refluxing intermediates (e.g., pyrimidoindole and thiadiazolyl derivatives) in acetic acid with sodium acetate as a catalyst, followed by recrystallization from DMF/acetic acid mixtures. Key steps include controlling reaction time (3–5 hours) and stoichiometric ratios (e.g., 0.11 mol aldehyde per 0.1 mol thiazolone) to minimize byproducts . For thioether linkages, optimizing sulfur nucleophiles (e.g., NaSH or thiourea derivatives) under inert atmospheres can enhance sulfanyl group incorporation .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s purity and structure?
- Methodological Answer :
- NMR : H and C NMR resolve aromatic protons (e.g., pyrimidoindole H-2’ at δ 7.04 ppm) and confirm sulfanyl/thiadiazole connectivity .
- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]) and fragments (e.g., cleavage at the acetamide bond) .
- X-ray Crystallography : Determines absolute configuration of chiral centers in pyrimidoindole and thiadiazole moieties .
Q. How can researchers assess the solubility and stability of this compound under experimental conditions?
- Methodological Answer :
- Solubility : Test in DMSO (common stock solvent) followed by dilution in PBS (pH 7.4) for biological assays. Precipitation thresholds can be quantified via UV-Vis spectroscopy .
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Thiadiazole and sulfanyl groups are prone to hydrolysis under acidic/basic conditions, requiring pH-controlled buffers .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer efficacy)?
- Methodological Answer :
- Dose-Response Analysis : Use standardized assays (e.g., MIC for antimicrobial activity vs. IC50 for cytotoxicity) to compare potency across studies .
- Target Validation : Employ siRNA knockdown or CRISPR-Cas9 models to confirm whether activity is mediated via thiazole-dependent enzyme inhibition (e.g., thymidylate synthase) or off-target effects .
- Meta-Analysis : Pool data from multiple studies (e.g., using RevMan) to identify confounding variables (e.g., cell line specificity) .
Q. How can computational modeling predict the structure-activity relationship (SAR) of modifications to the pyrimidoindole and thiadiazole moieties?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to simulate interactions with target proteins (e.g., DNA gyrase for antimicrobial activity). Focus on sulfanyl and ethyl groups as key pharmacophores .
- QSAR Models : Train regression models on datasets (e.g., IC50 values) using descriptors like LogP, polar surface area, and H-bond acceptors. Validate with leave-one-out cross-validation .
Q. What experimental designs are suitable for elucidating the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Transcriptomics : RNA-seq can identify differentially expressed genes (e.g., apoptosis regulators) in treated vs. untreated cells .
- Chemical Proteomics : Use clickable probes (e.g., alkyne-tagged analogs) to pull down protein targets from lysates, followed by LC-MS/MS identification .
- Kinetic Studies : Measure time-dependent inhibition of enzymatic targets (e.g., k/K for irreversible binding) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
